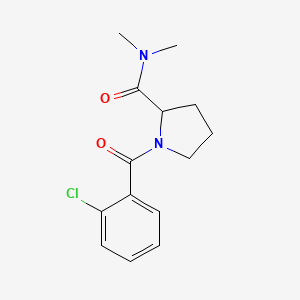
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one, also known as MQP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of heterocyclic compounds and is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting certain enzymes or signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal properties. 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions. However, one limitation of using 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one in laboratory experiments is that it may exhibit low solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one. One potential area of research is the development of novel therapeutic agents based on the structure of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one. Another area of research is the investigation of the potential use of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antitumor, antimicrobial, and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells. While there are several advantages to using 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one in laboratory experiments, further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one involves the condensation of 8-hydroxyquinoline and 3-acetylpyridine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to several chemical reactions, including reduction, oxidation, and cyclization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-methyl-1-(quinolin-8-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-5-4-10-18(16(12)19)11-14-7-2-6-13-8-3-9-17-15(13)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZGNMGCTUHSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7563574.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7563583.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl furan-2-carboxylate](/img/structure/B7563592.png)


![2-(2-Hydroxy-2-methylpropyl)sulfanyl-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7563617.png)
![N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)
![N-ethyl-4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B7563644.png)
![(E)-N-(2-bromo-4-nitrophenyl)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7563647.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7563650.png)